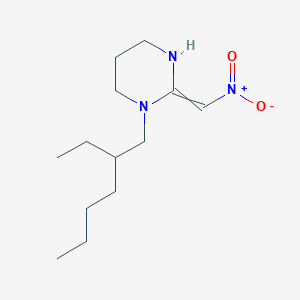
1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine is a complex organic compound that belongs to the class of hexahydropyrimidines This compound is characterized by the presence of an ethylhexyl group and a nitromethylidene group attached to a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine typically involves the reaction of hexahydropyrimidine with ethylhexyl bromide and nitromethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine undergoes various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylidene group can be reduced to form amine derivatives.
Substitution: The ethylhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon or a strong base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity or the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethylhexyl)-2-(nitromethylidene)tetrahydropyrimidine
- 1-(2-Ethylhexyl)-2-(nitromethylidene)piperidine
- 1-(2-Ethylhexyl)-2-(nitromethylidene)morpholine
Uniqueness
1-(2-Ethylhexyl)-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific combination of functional groups and the hexahydropyrimidine ring structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
61532-79-4 |
|---|---|
Molecular Formula |
C13H25N3O2 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C13H25N3O2/c1-3-5-7-12(4-2)10-15-9-6-8-14-13(15)11-16(17)18/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
VPRFYHZBOLIRQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1CCCNC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















